
(3,5-Diethoxyphenyl)methanol
Overview
Description
(3,5-Diethoxyphenyl)methanol is an organic compound with the molecular formula C11H16O3 It is a derivative of phenol, where the phenyl ring is substituted with two ethoxy groups at the 3 and 5 positions and a methanol group at the 1 position
Preparation Methods
Synthetic Routes and Reaction Conditions: (3,5-Diethoxyphenyl)methanol can be synthesized through several methods. One common approach involves the reduction of (3,5-Diethoxyphenyl)methanal using a reducing agent such as sodium borohydride (NaBH4) in an alcohol solvent like methanol. The reaction is typically carried out at room temperature and yields this compound as the primary product.
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve the use of catalytic hydrogenation of (3,5-Diethoxyphenyl)methanal. This method employs a metal catalyst such as palladium on carbon (Pd/C) under hydrogen gas at elevated pressures and temperatures to achieve the reduction efficiently.
Chemical Reactions Analysis
Types of Reactions: (3,5-Diethoxyphenyl)methanol undergoes various chemical reactions, including:
Oxidation: It can be oxidized to (3,5-Diethoxyphenyl)methanal using oxidizing agents like pyridinium chlorochromate (PCC) or potassium permanganate (KMnO4).
Reduction: The compound can be further reduced to (3,5-Diethoxyphenyl)methane using strong reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: The ethoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: PCC in dichloromethane (DCM) at room temperature.
Reduction: LiAlH4 in anhydrous ether at low temperatures.
Substitution: Sodium ethoxide (NaOEt) in ethanol under reflux conditions.
Major Products Formed:
Oxidation: (3,5-Diethoxyphenyl)methanal.
Reduction: (3,5-Diethoxyphenyl)methane.
Substitution: Various substituted phenylmethanols depending on the nucleophile used.
Scientific Research Applications
(3,5-Diethoxyphenyl)methanol has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules. Its functional groups make it a versatile building block in organic synthesis.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Research is ongoing to explore its potential as a precursor for pharmaceutical compounds with therapeutic effects.
Industry: It is used in the production of specialty chemicals and as a reagent in various industrial processes.
Mechanism of Action
The mechanism by which (3,5-Diethoxyphenyl)methanol exerts its effects depends on its specific application. In biological systems, it may interact with cellular targets through its phenolic and methanol groups, potentially affecting enzyme activity or cellular signaling pathways. The exact molecular targets and pathways involved are subjects of ongoing research.
Comparison with Similar Compounds
(3,5-Dimethoxyphenyl)methanol: Similar in structure but with methoxy groups instead of ethoxy groups.
(3,4-Diethoxyphenyl)methanol: Similar but with ethoxy groups at the 3 and 4 positions.
(3,5-Dihydroxyphenyl)methanol: Similar but with hydroxy groups instead of ethoxy groups.
Uniqueness: (3,5-Diethoxyphenyl)methanol is unique due to the presence of ethoxy groups, which can influence its reactivity and solubility compared to its methoxy or hydroxy analogs. These differences can affect its suitability for specific applications in synthesis and research.
Properties
IUPAC Name |
(3,5-diethoxyphenyl)methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16O3/c1-3-13-10-5-9(8-12)6-11(7-10)14-4-2/h5-7,12H,3-4,8H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YNXRSVKMHZMSOA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC(=CC(=C1)CO)OCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80409017 | |
| Record name | (3,5-diethoxyphenyl)methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80409017 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
196.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
198623-56-2 | |
| Record name | (3,5-diethoxyphenyl)methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80409017 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


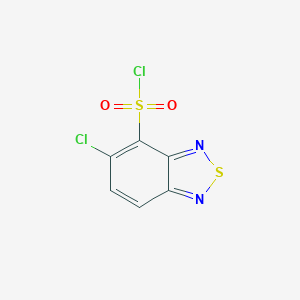
![3-Phenyl-1H-pyrano[4,3-c]pyridin-1-one](/img/structure/B176285.png)
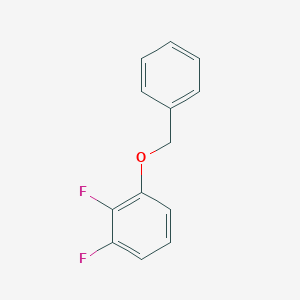
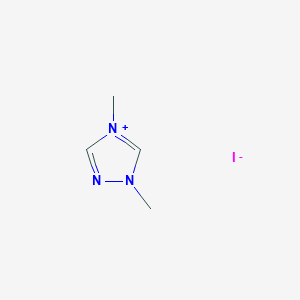
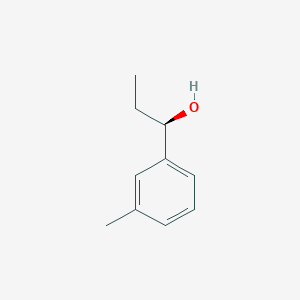
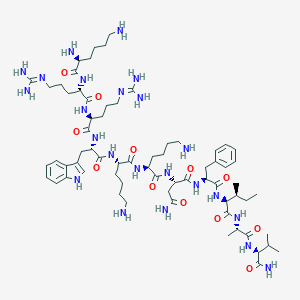

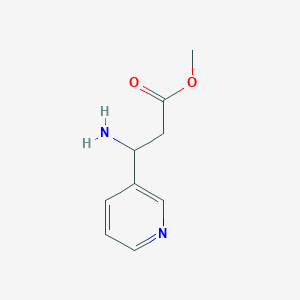
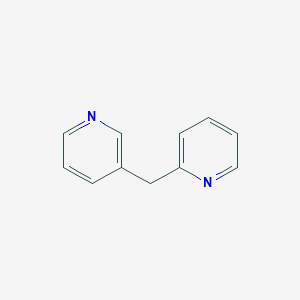
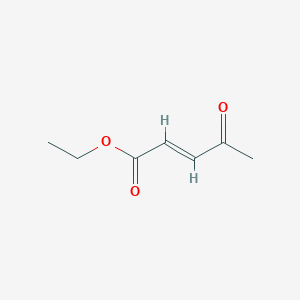
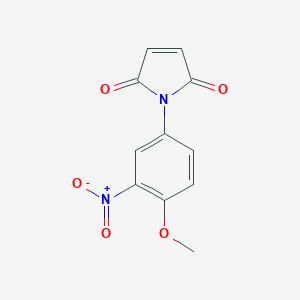

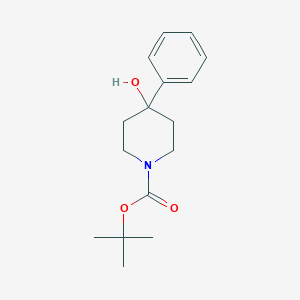
![5,6,7,8-Tetrahydro-imidazo[1,2-a]pyridine-6-carboxylic acid methyl ester](/img/structure/B176323.png)
